molecular formula C17H17NO3 B5091076 N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B5091076
M. Wt: 283.32 g/mol
InChI Key: LWWVNSLAZAYGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of phenylpiperazine and is known for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It also exhibits activity at the dopamine transporter and sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its potential therapeutic applications. It has been extensively studied for its antidepressant, anxiolytic, and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, future studies could focus on improving the synthesis method of this compound to make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has potential therapeutic applications and has been extensively studied for its antidepressant, anxiolytic, and anti-inflammatory properties. While its complex synthesis method may be a limitation for lab experiments, future studies could focus on improving this process to make it more accessible for research purposes. Overall, this compound is a promising compound that has the potential to contribute to the development of new drugs for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex process that involves several chemical reactions. The most common method of synthesis involves the reaction of 4-ethylphenylhydrazine with 1,2-dimethoxybenzene-4-carboxylic acid, followed by cyclization to form the desired compound. Other methods of synthesis include the reaction of 4-ethylphenylhydrazine with 1,2-dimethoxybenzene-4-carbonyl chloride or 1,2-dimethoxybenzene-4-carboxylic acid chloride.

Scientific Research Applications

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-12-7-9-13(10-8-12)18-17(19)16-11-20-14-5-3-4-6-15(14)21-16/h3-10,16H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWVNSLAZAYGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.